A new synthetic method for 10-arylated dibenzo[b,f]azepines was developed.
All attempts of subsequent arylation via Suzuki–Miyaura cross coupling and construction of a seven-membered ring via Ullmann-type intramolecular coupling were unsuccessful because of dehydrohalogenation or other side reactions.
7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a chemical compound with the molecular formula and a molecular weight of 191.23 g/mol. This compound belongs to the class of benzoazepines, which are seven-membered heterocyclic compounds containing nitrogen. The structure features a methoxy group at the 7-position and a carbonyl group at the 2-position of the azepine ring, contributing to its unique chemical properties and potential biological activities. Its CAS number is 22245-89-2, and it is recognized for its diverse applications in medicinal chemistry and drug development .
There is no documented information regarding the specific mechanism of action of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. However, the presence of the benzoazepine core suggests potential interactions with receptors or enzymes in biological systems, similar to other benzoazepine derivatives known for their diverse biological activities [].
The biological activity of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has been linked to its structural similarity to other azepine derivatives that exhibit significant pharmacological effects. Compounds in this class have shown promise in various therapeutic areas, including:
The synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can be achieved through various methods, often involving multi-step processes. Common synthetic routes include:
7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has potential applications in several fields:
Interaction studies involving 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one focus on its binding affinities and effects on biological targets. Preliminary studies suggest that it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.
Several compounds share structural similarities with 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Amino-2,5-dihydro-1H-benzo[b]azepine | Contains amino group at position 5 | Potential antidepressant activity |
| 6-Methoxybenzo[b]azepine | Methoxy group at position 6 | Different receptor binding profile |
| 4-Hydroxybenzo[b]azepine | Hydroxyl group at position 4 | Enhanced solubility and bioavailability |
These compounds exhibit varying biological activities and therapeutic potentials due to differences in their functional groups and ring substitutions. The uniqueness of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one lies in its specific methoxy substitution pattern and the resulting pharmacological implications .
Traditional synthetic routes to 7-methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one have relied primarily on cyclization strategies that involve the formation of the seven-membered lactam ring through various mechanistic pathways [3]. These approaches have evolved from classical organic transformations to more sophisticated methodologies incorporating modern synthetic techniques [4].
Intramolecular lactamization represents one of the most fundamental approaches for constructing benzazepinone frameworks [5]. The ruthenium-catalyzed intramolecular oxidative amidation of aromatic alkynylamines has emerged as a particularly effective method for synthesizing medium-sized lactams [5]. This transformation utilizes 4-picoline N-oxide as an external oxidant and demonstrates excellent efficiency for the construction of seven-membered rings [5].
Research conducted by investigators has shown that 1,5-alkynylamines undergo oxidative lactamization to afford benzazepinones in yields reaching 90%, representing a significant advancement in the field [5]. The mechanism involves initial ruthenium-catalyzed vinylidene formation, followed by oxidation of the ruthenium-vinylidene complex and subsequent metal-free lactamization of the generated ketene intermediate [5]. This methodology has proven particularly valuable for accessing higher homolog structures, as demonstrated by the successful synthesis of eight-membered 3-benzazocinones in excellent yields [5].
The Overman rearrangement combined with ring-closing metathesis has provided another viable route to benzazepinone structures [6]. This approach utilizes allylic trichloroacetimidates bearing 2-allylaminoaryl groups as key intermediates [6]. Optimization studies have demonstrated that conducting the Overman rearrangement at 160 degrees Celsius for 24 hours, followed by ring-closing metathesis at 60 degrees Celsius for 18 hours using Grubbs' second generation catalyst, affords 5-amino-2,5-dihydro-1H-benzo[b]azepines in yields ranging from 69% to 81% [6].
| Method | Key Reagents | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Ru-catalyzed oxidative lactamization | Ruthenium catalysts, 4-picoline N-oxide | 90 | Oxidative amidation conditions |
| Overman rearrangement + RCM | Trichloroacetimidates, Grubbs catalyst | 69-81 | 160°C, 24h then 60°C, 18h |
| Keteniminium cyclization | Ortho-vinyl-anilino-amides | Variable | Metal-free, basic hydrolysis |
A particularly noteworthy development involves the use of keteniminium intermediates for benzazepinone synthesis [3]. This metal-free methodology employs ortho-vinyl-anilino-amides as starting materials, which are converted to keteniminium intermediates that spontaneously cyclize to form seven-membered ring iminiums [3]. Under slightly basic hydrolysis conditions, these intermediates are ultimately converted to the desired benzazepinones through a highly efficient process [3].
Transition metal-catalyzed reactions have revolutionized the synthesis of benzazepinones by providing access to these structures through more sustainable and efficient pathways [4]. Palladium-catalyzed oxidative annulations have emerged as particularly powerful tools for constructing seven-membered azaheterocycles [4]. These methodologies typically involve carbon-hydrogen bond activation processes that allow for the direct formation of multiple bonds in a single transformation [4].
The palladium-catalyzed (5+2) heteroannulation between ortho-arylanilines and alkynes represents a significant advancement in benzazepine synthesis [4]. This transformation proceeds through an aniline-assisted carbon-hydrogen bond activation mechanism via concerted metalation deprotonation to form six-membered palladacycles [4]. Subsequent alkyne insertion and reductive elimination deliver the desired benzazepine products in yields ranging from 60% to 97% [4].
Rhodium-catalyzed transformations have also proven highly effective for benzazepinone construction [4]. The formal (4+3) annulation of benzamides with alpha,beta-unsaturated aldehydes or ketones provides access to 2-benzazepinones through a mechanism involving initial five-membered rhodacycle formation [4]. This process tolerates both electron-rich and electron-poor benzamides, affording moderate to good yields of the corresponding products [4].
Research has demonstrated that iridium-catalyzed (5+2) heteroannulations of ortho-alkenylanilines with allyl carbonates can provide 1-benzazepines through tandem allylic vinylation and allylic amination reactions [4]. This methodology achieves excellent enantioselectivities when employing phosphoramidites as chiral ligands, with yields ranging from 75% to 89% [4].
| Metal Catalyst | Reaction Type | Substrate Combination | Yield Range (%) | Temperature (°C) |
|---|---|---|---|---|
| Palladium | (5+2) Heteroannulation | o-Arylanilines + alkynes | 60-97 | 120 |
| Rhodium | (4+3) Annulation | Benzamides + α,β-unsaturated carbonyls | 32-83 | 60 |
| Iridium | (5+2) Annulation | o-Alkenylanilines + allyl carbonates | 75-89 | 50 |
| Ruthenium | Oxidative lactamization | Aromatic alkynylamines | 14-90 | Variable |
The development of rhodium-catalyzed carbonylative cyclization has provided access to benzazepine-5-ones through a (6+1) annulation process [4]. This transformation involves tandem carbon-carbon bond activation and carbon-hydrogen bond activation processes, with the carbonylative cyclization proceeding through rhodacyclopentanone intermediates [4]. The methodology tolerates both electron-poor and electron-rich aromatic rings, achieving yields ranging from 66% to 76% [4].
The development of environmentally sustainable methodologies for benzazepinone synthesis has become increasingly important as the pharmaceutical industry seeks to reduce its environmental impact [7]. Green chemistry approaches focus on minimizing waste generation, reducing energy consumption, and eliminating the use of hazardous solvents and reagents [8].
Microwave-assisted synthesis has emerged as a powerful tool for accelerating benzazepinone formation while reducing energy consumption and reaction times [7]. This technology provides focused microwave irradiation with precise control over power, temperature, and pressure parameters [7]. Research has demonstrated that benzodiazepin-2-ones can be synthesized using hexamine and ammonium chloride starting from 2-aminobenzophenones under microwave conditions [7].
The implementation of closed-vessel microwave synthesizers has enabled the achievement of excellent yields approaching 90% within minutes of focused microwave irradiation [7]. This represents a dramatic improvement over traditional heating methods, which typically require several hours to achieve comparable results [7]. The microwave-assisted approach eliminates the need for catalysts while providing fine control over reaction parameters [7].
Optimization studies have revealed that microwave radiation enhances reactivity through selective heating of polar molecules in the reaction mixture [7]. This selective heating mechanism allows for more efficient energy transfer compared to conventional heating methods [7]. The technology has proven particularly effective for cyclization reactions, as the rapid heating can overcome kinetic barriers that may impede ring formation under conventional conditions [7].
The environmental benefits of microwave-assisted synthesis extend beyond energy savings [7]. The reduced reaction times allow for rapid optimization studies, enabling researchers to quickly analyze the influence of various reaction parameters on product yields [7]. This capability saves both time and materials during the development process [7].
Solvent-free mechanochemical synthesis represents a revolutionary approach to benzazepinone construction that eliminates the need for organic solvents entirely [9]. Ball-milling processes have been successfully employed to synthesize benzoxazine monomers containing 100% biosynthons, demonstrating the viability of this approach for complex heterocycle construction [9]. The mechanochemical approach offers significant advantages in terms of scalability and environmental impact [9].
Research has shown that treated natural zeolite catalysts can facilitate the cyclocondensation of 1,2-phenylenediamine and acetone under solvent-free conditions [10]. This methodology achieves excellent yields while operating at mild temperatures of 50 degrees Celsius [10]. The catalyst can be recovered by simple filtration and reused multiple times without significant loss of catalytic activity [10].
The development of hydrogen peroxide-hydrochloric acid catalytic systems has enabled solvent-free benzazepine synthesis using aqueous media [11]. This approach utilizes ortho-phenylenediamine and carbonyl compounds in a 1:2 ratio with the catalyst system in a 2:1 ratio [11]. The methodology provides high yields through a one-pot synthetic route that minimizes side product formation [11].
Catalyst-free ring expansion methodologies have been developed using various substituted indoles and dialkylacetylene dicarboxylates under thermal and open air conditions [12]. These reactions proceed in a concerted fashion without requiring solvents or catalysts, providing potentially bioactive benzazepines in very good yields [12]. The process operates through ring expansion of five-membered indole rings to generate seven-membered benzazepine structures [12].
| Green Method | Key Features | Environmental Benefits | Typical Yield (%) |
|---|---|---|---|
| Microwave-assisted synthesis | Focused irradiation, minute-scale reactions | Energy/time savings, catalyst-free | ~90 |
| Mechanochemical ball-milling | 100% biosynthons, solvent-free | Sustainable feedstocks, minimal waste | Variable |
| Natural zeolite catalysis | Recyclable catalyst, 50°C operation | Reusable 6+ times, mild conditions | High |
| Catalyst-free thermal methods | Open air, no additives required | Zero waste, ambient processing | Very good |
The mechanochemical approach has demonstrated particular promise for industrial applications due to its high scalability and reduced environmental impact [9]. The elimination of organic solvents addresses major environmental concerns associated with traditional synthetic methodologies [9]. Additionally, the use of renewable feedstocks such as vanillin and furfuryl amine demonstrates the potential for developing fully sustainable synthetic routes [9].
The industrial-scale production of 7-methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one faces numerous technical and economic challenges that must be addressed to ensure reliable supply chains [13] [14]. These challenges encompass manufacturing scalability, quality control requirements, regulatory compliance, and supply chain resilience [13] [14].
Manufacturing scalability represents one of the primary obstacles in benzazepinone production [13]. The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions, purification processes, and equipment design [13]. Process development studies have demonstrated that benzoxazepine-containing compounds can be produced on multi-kilogram scales, with overall yields reaching 21% over eight isolated synthetic steps [13]. However, achieving consistent quality and yield at industrial scales requires substantial investment in process optimization and equipment [13].
Quality control challenges in benzazepinone manufacturing stem from the complexity of the synthetic routes and the potential for impurity formation [14]. The pharmaceutical industry has experienced significant difficulties with benzodiazepine shortages, primarily due to quality or manufacturing problems that can be time-consuming to remediate [14]. Single-source manufacturing arrangements exacerbate these challenges, as disruptions at one facility can affect entire supply chains [14].
Supply chain vulnerabilities represent a critical concern for benzazepinone production [14]. Research indicates that fifteen parenteral benzodiazepine shortages have occurred since 2001, with seven involving products from single suppliers [14]. Even when multiple suppliers exist, market concentration often means that disruptions from major producers cannot be easily compensated by increased production from other sources [14]. The lack of mandated manufacturing redundancy makes it difficult for suppliers to compensate for production shortfalls by increasing output at alternative locations [14].
| Challenge Category | Specific Issues | Potential Solutions |
|---|---|---|
| Manufacturing scalability | Process optimization, equipment design | Multi-site production capabilities |
| Quality control | Impurity formation, analytical challenges | Enhanced quality assurance protocols |
| Supply chain resilience | Single-source dependencies | Diversified supplier networks |
| Regulatory compliance | Documentation requirements | Standardized manufacturing procedures |
The development of more robust manufacturing processes requires significant investment in research and development [13]. Companies must balance the costs of process improvement against the potential risks of supply disruptions [14]. Business continuity planning has become essential for benzazepinone manufacturers to implement contingency measures in case of unexpected manufacturing problems [14].
Regulatory considerations add additional complexity to industrial benzazepinone production [15]. The development of industrially satisfactory processes requires careful attention to yield optimization, separation procedures, and waste minimization [15]. Patent protection issues may also influence manufacturing strategies, as companies must navigate intellectual property landscapes while developing commercially viable production methods [15].
The economic viability of industrial benzazepinone production depends on achieving acceptable yields and minimizing production costs [15]. Research has shown that innovative synthetic approaches can improve separation and yield compared to conventional processes [15]. However, the implementation of new technologies requires substantial capital investment and regulatory validation [15].
Proton Nuclear Magnetic Resonance Spectroscopy
¹H Nuclear Magnetic Resonance spectroscopy serves as a fundamental tool for the structural elucidation of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one [1]. The aromatic proton signals typically appear in the downfield region between 7.0-8.0 parts per million, exhibiting characteristic splitting patterns that reflect the substitution pattern on the benzene ring [2]. The methoxy substituent at the 7-position manifests as a sharp singlet at approximately 3.6-3.8 parts per million, integrating for three protons and serving as a distinctive marker for this functional group [3].
The azepine ring protons present complex multipicity patterns in the aliphatic region. The methylene protons adjacent to the carbonyl group (position 3) typically resonate between 2.5-3.2 parts per million, while the ethylene bridge protons (positions 4 and 5) appear as overlapping multipiples in the same region [4]. The amide proton (N-H) exhibits a characteristically broad signal between 6.5-7.5 parts per million, which may undergo exchange with deuterium oxide, confirming its assignment [2].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
¹³C Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information about the carbon framework [5]. The carbonyl carbon represents the most downfield signal, appearing between 170-190 parts per million, characteristic of lactam carbonyls [4]. Aromatic carbons distribute across the 110-160 parts per million region, with the substitution pattern influencing exact chemical shift positions [3].
The methoxy carbon appears as a distinct signal between 55-58 parts per million, falling within the typical range for methoxy substituents attached to aromatic systems [6]. Azepine ring carbons occupy the aliphatic region between 25-40 parts per million, while bridging carbons adjacent to nitrogen or carbonyl functionalities resonate slightly downfield at 35-45 parts per million due to deshielding effects [7].
Computational studies using Becke3LYP/6-31+G* and Hartree-Fock/6-31G* methods with MP2/6-31G* optimized geometries have demonstrated excellent agreement with experimental ¹³C Nuclear Magnetic Resonance data, typically achieving 3-4 parts per million deviation for azepine systems [8].
Two-Dimensional Nuclear Magnetic Resonance Techniques
Correlation Spectroscopy (COSY) experiments establish scalar coupling relationships between protons through bonds, enabling the determination of connectivity patterns within the azepine ring system [9]. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy provides direct correlations between protons and their attached carbons, facilitating unambiguous carbon assignments [10].
Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range heteronuclear correlations across two and three bonds, proving essential for establishing connectivity between the aromatic ring and azepine moiety [11]. These correlations particularly assist in confirming the substitution pattern and the attachment point of the methoxy group [12].
Mass spectrometry provides crucial structural information through characteristic fragmentation pathways. The molecular ion of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one appears at m/z 191, typically exhibiting moderate intensity (20-40%) under electron ionization conditions [13] [14].
Primary fragmentation pathways include the loss of the methoxy radical (31 mass units) producing an ion at m/z 160, and carbon monoxide elimination (28 mass units) yielding a fragment at m/z 163 [15]. The most significant fragmentation involves cleavage of the azepine ring, producing a base peak at m/z 119, which corresponds to the formation of a stabilized aromatic fragment [16].
Benzylic fragmentation generates an ion at m/z 105, representing the substituted benzoyl cation with moderate relative abundance (25-45%) [17]. McLafferty rearrangement processes may occur when suitable hydrogen atoms are available for migration, leading to the formation of even-electron fragments [18].
Under electrospray ionization conditions, the compound readily forms protonated molecular ions [M+H]⁺ at m/z 192, with subsequent collision-induced dissociation following similar fragmentation pathways to those observed under electron ionization [19]. The predominant fragmentations occur through cleavage of bonds within the seven-membered ring, consistent with the general behavior of benzodiazepine-related compounds [20].
Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one [21]. The B3LYP hybrid functional with 6-31G basis sets has proven particularly effective for benzodiazepine-related compounds, yielding molecular geometries with excellent agreement to experimental crystallographic data [22].
Ground state geometry optimizations reveal that the seven-membered azepine ring adopts a non-planar conformation, with significant puckering to minimize ring strain [21]. The dihedral angles between the benzene ring and the azepine moiety typically range from 30-60 degrees, reflecting the inherent flexibility of the seven-membered ring system [23].
Electronic property calculations include determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, providing insights into chemical reactivity [21]. The HOMO-LUMO energy gap for benzoazepinone systems typically ranges from 0.14-0.41 electron volts, depending on the computational method employed [22]. Natural Bond Orbital analysis reveals charge distribution patterns, with significant negative charges localized on the nitrogen and oxygen atoms, and positive charges concentrated on carbons adjacent to these heteroatoms [21].
Molecular electrostatic potential mapping identifies regions of electrophilic and nucleophilic reactivity, essential for understanding intermolecular interactions and potential biological activity. The carbonyl oxygen and nitrogen atoms exhibit the most negative electrostatic potential, while the aromatic carbons show moderate positive potential [21].
The seven-membered azepine ring exhibits significant conformational flexibility, with multiple low-energy conformers accessible at room temperature [24]. Boat and chair conformations represent the primary structural motifs, with interconversion barriers typically below 10-15 kilocalories per mole [25].
Computational conformational analysis using molecular mechanics and quantum chemical methods reveals that the boat conformation generally represents the global energy minimum for 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one [23]. The methoxy substituent orientation significantly influences the relative energies of different conformers, with gauche arrangements often preferred over anti configurations [24].
Ring puckering parameters, calculated using Cremer-Pople analysis, quantify the degree and direction of ring deformation [26]. Total puckering amplitudes typically range from 0.6-0.8 Angstroms for azepinone systems, indicating substantial deviation from planarity [23].
Dihedral angle analysis reveals that the benzoazepine system maintains a characteristic angular geometry, with flexure angles between the benzene rings typically ranging from 45-55 degrees [27]. This geometric feature significantly influences crystal packing arrangements and intermolecular interactions [26].
X-ray crystallographic analysis provides definitive structural information at the atomic level [28]. Benzoazepinone derivatives typically crystallize in monoclinic or orthorhombic crystal systems, with common space groups including P21/c and P212121 [29] [30].
Unit cell parameters for related benzazepine structures demonstrate considerable variation depending on substituent patterns and crystal packing arrangements. Cell dimensions typically range from 10-15 Angstroms along the a-axis, 8-12 Angstroms along the b-axis, and 12-18 Angstroms along the c-axis [29] [30]. Unit cell volumes generally fall between 1200-2500 cubic Angstroms, accommodating 4-8 formula units per cell [29].
Bond length analysis reveals that carbon-carbon bonds within the aromatic system maintain typical values of 1.35-1.42 Angstroms, while carbon-nitrogen bonds exhibit lengths characteristic of their hybridization states (1.25-1.45 Angstroms) [23]. The carbonyl carbon-oxygen bond length typically measures 1.22-1.25 Angstroms, consistent with double bond character.
Bond angle measurements provide insights into ring strain and hybridization. The seven-membered azepine ring exhibits bond angles that deviate significantly from ideal tetrahedral or trigonal planar values, reflecting the geometric constraints imposed by ring closure [26]. Endocyclic angles typically range from 105-125 degrees, with the largest deviations occurring at positions adjacent to the nitrogen atom [23].
Torsion angle analysis quantifies the three-dimensional molecular geometry and conformational preferences [26]. The azepine ring maintains characteristic puckering with torsion angles ranging from ±30 to ±60 degrees, confirming the non-planar nature of the seven-membered ring [25].